3-Amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride
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Overview
Description
3-Amino-7-oxabicyclo[221]hept-5-ene-2-carboxylic acid hydrochloride is a bicyclic compound with a unique structure that includes an oxabicyclo ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as norbornene derivatives.
Reaction Conditions: The key steps involve the introduction of the amino and carboxylic acid groups onto the bicyclic framework. This can be achieved through a series of reactions including amination and carboxylation under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactions: Scaling up the synthetic routes to produce larger quantities.
Optimization: Optimizing reaction conditions to improve yield and purity.
Automation: Utilizing automated systems for reaction monitoring and control to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bicyclic structure or the functional groups attached to it.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include:
Oxidized Derivatives: Compounds with additional oxygen-containing functional groups.
Reduced Derivatives: Compounds with modified bicyclic structures.
Substituted Derivatives: A wide range of derivatives with different substituents replacing the amino or carboxylic acid groups.
Scientific Research Applications
3-Amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular functions or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid: A similar compound without the oxabicyclo ring.
7-Oxabicyclo[2.2.1]heptane Derivatives: Compounds with similar bicyclic structures but different functional groups.
Uniqueness
3-Amino-7-oxabicyclo[221]hept-5-ene-2-carboxylic acid hydrochloride is unique due to its specific combination of an amino group, a carboxylic acid group, and an oxabicyclo ring system
Properties
IUPAC Name |
3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3.ClH/c8-6-4-2-1-3(11-4)5(6)7(9)10;/h1-6H,8H2,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIWFZMNPKLWTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2C(C(C1O2)C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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